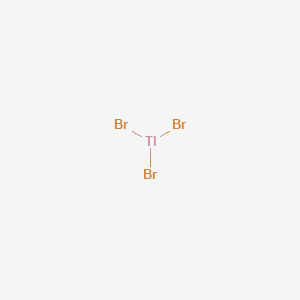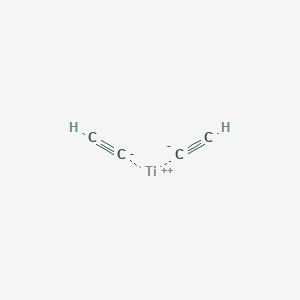
Vanadium-gallium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vanadium-gallium is a superconducting alloy composed of vanadium and gallium. It is known for its use in high-field insert coils of superconducting electromagnets. The compound exhibits superconducting properties, making it valuable in applications requiring high magnetic fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vanadium-gallium can be synthesized through solid-state precipitation. This involves heating a mixture of vanadium and gallium at high temperatures to form the alloy. The reaction conditions typically include temperatures around 1720°C .
Industrial Production Methods: In industrial settings, this compound is produced by melting vanadium and gallium together in a controlled environment. The molten mixture is then cooled to form the alloy. This method ensures the formation of the desired superconducting phase .
Chemical Reactions Analysis
Types of Reactions: Vanadium-gallium undergoes various chemical reactions, including oxidation and reduction. These reactions are influenced by the presence of other elements and the specific conditions under which they occur.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxygen at elevated temperatures.
Reduction: The alloy can be reduced using hydrogen gas or other reducing agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of vanadium oxides and gallium oxides .
Scientific Research Applications
Vanadium-gallium has a wide range of scientific research applications:
Chemistry: It is used in the study of superconducting materials and their properties.
Biology: Research into its potential biological applications is ongoing, particularly in the field of medical imaging.
Medicine: this compound alloys are being explored for their potential use in medical devices due to their superconducting properties.
Industry: The compound is used in the production of high-field magnets for various industrial applications.
Mechanism of Action
The superconducting properties of vanadium-gallium are attributed to its unique crystal structure. The alloy forms an A15 phase, which is responsible for its superconducting behavior.
Comparison with Similar Compounds
Niobium-tin: Another superconducting alloy used in high-field magnets.
Niobium-titanium: Commonly used in superconducting magnets for medical imaging and particle accelerators.
Comparison: Vanadium-gallium is unique in its ability to maintain superconductivity at higher magnetic fields compared to niobium-tin and niobium-titanium. This makes it particularly valuable in applications requiring extremely high magnetic fields .
This compound’s combination of high critical temperature and upper critical field makes it a standout material in the realm of superconductors.
Properties
CAS No. |
12024-15-6 |
|---|---|
Molecular Formula |
GaV |
Molecular Weight |
120.665 g/mol |
IUPAC Name |
gallium;vanadium |
InChI |
InChI=1S/Ga.V |
InChI Key |
CLBBORVVTAFIRZ-UHFFFAOYSA-N |
SMILES |
[V].[V].[V].[Ga] |
Canonical SMILES |
[V].[Ga] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![13-butyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene](/img/structure/B76241.png)






